molecular formula C24H30Cl4N4O2 B15197435 Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3,3'-(3,4-dichlorophenyl)- CAS No. 102584-84-9

Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3,3'-(3,4-dichlorophenyl)-

Cat. No.: B15197435
CAS No.: 102584-84-9
M. Wt: 548.3 g/mol
InChI Key: JPBGDWABSKNNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- typically involves the reaction of dimethylamine with phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and participate in various intermolecular interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3,3’-(3,4-dichlorophenyl)- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

CAS No.

102584-84-9

Molecular Formula

C24H30Cl4N4O2

Molecular Weight

548.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[7-[(3,4-dichlorophenyl)carbamoylamino]-2,7-dimethyloctan-2-yl]urea

InChI

InChI=1S/C24H30Cl4N4O2/c1-23(2,31-21(33)29-15-7-9-17(25)19(27)13-15)11-5-6-12-24(3,4)32-22(34)30-16-8-10-18(26)20(28)14-16/h7-10,13-14H,5-6,11-12H2,1-4H3,(H2,29,31,33)(H2,30,32,34)

InChI Key

JPBGDWABSKNNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.